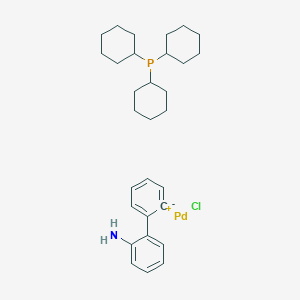![molecular formula C7H10O B12058811 rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B12058811.png)
rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol: is a bicyclic organic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts and specific reaction conditions are fine-tuned to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol can undergo oxidation reactions to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Halogenation using bromine (Br2) or chlorine (Cl2) is a common example.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd
Substitution: Br2, Cl2, SOCl2
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating high-performance materials.
Mechanism of Action
The mechanism by which rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
- rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- rel-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
- rel-(1R,2R,4R)-7-oxobicyclo[2.2.1]hept-5-en-2-yl acetate
Comparison: rel-(1R,4R)-Bicyclo[221]hept-5-en-2-ol stands out due to its specific stereochemistry and reactivity While similar compounds share the bicyclic structure, the presence of different functional groups and stereochemistry can significantly alter their chemical behavior and applications For example, rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[22
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(1R,4R)-bicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2/t5-,6+,7?/m1/s1 |
InChI Key |
MKOSBHNWXFSHSW-JEAXJGTLSA-N |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1C=C2)O |
Canonical SMILES |
C1C2CC(C1C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)



![calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate](/img/structure/B12058752.png)








